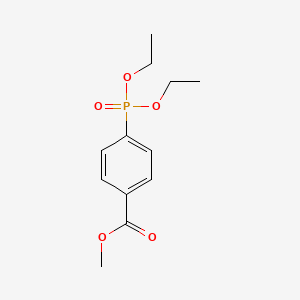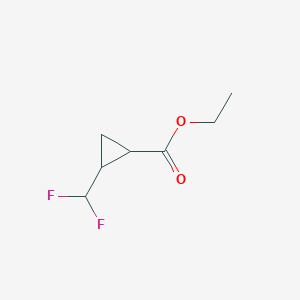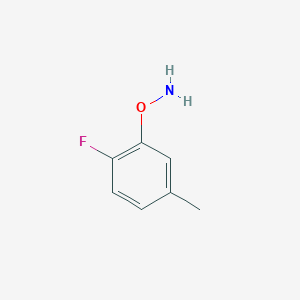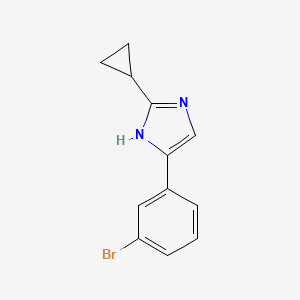
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a keto group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxybenzaldehyde and pyruvic acid.
Condensation Reaction: The aldehyde group of 4-chloro-3-hydroxybenzaldehyde reacts with the keto group of pyruvic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperature, and pressure to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production efficiently.
化学反応の分析
Types of Reactions
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-3-hydroxyphenyl)-2-oxopropanoic acid or 3-(4-Mercapto-3-hydroxyphenyl)-2-oxopropanoic acid.
科学的研究の応用
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 3-(4-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-Amino-3-hydroxyphenyl)-2-oxopropanoic acid
- 3-(4-Mercapto-3-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides a versatile platform for chemical modifications and the development of derivatives with enhanced properties.
特性
分子式 |
C9H7ClO4 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
3-(4-chloro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChIキー |
DLEUCKHFHRIUAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)










